REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.ClC1C=CC=CC=1N1C(=O)C2C(=CC=C(F)C=2)N=C1C.C[C:34]1[C:35]([F:42])=[C:36]([CH:39]=[CH:40][CH:41]=1)[CH:37]=[O:38]>O1CCCC1>[F:42][C:35]1[CH:34]=[CH:41][CH:40]=[CH:39][C:36]=1[CH:37]=[O:38]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N1C(=NC2=CC=C(C=C2C1=O)F)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=O)C=CC1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred 1 hour at -78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous bicarbonate
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (50 mL), ethyl acetate (10 mL) and saturated aqueous sodium bisulfite (50 mL)
|
Type
|
STIRRING
|
Details
|
This mixture was stirred 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed on silica gel (45×150 mm) with elution proceeding
|
Type
|
WASH
|
Details
|
The faster eluting diastereomer
|
Type
|
WASH
|
Details
|
The slower eluting diastereomer
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.33 mmol | |
AMOUNT: VOLUME | 0.575 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |